An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. In the absence of readily available experimental spectra in public databases, this paper leverages established NMR principles and data from analogous structures to offer a comprehensive theoretical framework for the spectral assignment of this compound. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who may be working with this or structurally related molecules.
Introduction
4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol is a tertiary alcohol featuring a combination of sterically demanding and electronically influential functional groups: a tert-butyl group, a hydroxyl group, and two phenyl rings, one of which is part of a phenylethynyl moiety. The unique electronic and steric environment of each nucleus in the molecule gives rise to a distinct NMR spectrum that can be used for its unambiguous identification and characterization. Understanding the predicted chemical shifts is crucial for confirming the successful synthesis of this compound and for studying its interactions in various chemical and biological systems.
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. The predictions are based on the fundamental principles of NMR spectroscopy, including chemical environment, electronegativity, and magnetic anisotropy, and are supported by data from structurally related compounds.
Molecular Structure and Numbering
To facilitate the discussion of the NMR data, the atoms of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol are numbered as shown in the diagram below.
Figure 1. Molecular structure of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol in a non-polar solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The expected chemical shifts, multiplicities, and integrations are detailed below.
Aromatic Protons (δ 7.2-7.8 ppm)
The two phenyl rings will give rise to a complex multiplet in the aromatic region of the spectrum.
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Phenyl group attached to the alkyne (C1-Ph): The protons on this ring are expected to be slightly deshielded due to the magnetic anisotropy of the triple bond. The ortho-, meta-, and para-protons will have slightly different chemical shifts, likely resulting in overlapping multiplets.
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Phenyl group attached to the carbinol carbon (C3-Ph): The protons on this ring will also resonate in the aromatic region. The electronic effect of the hydroxyl group and the rest of the molecule will influence their precise chemical shifts.
Collectively, the ten aromatic protons are predicted to appear as a series of multiplets in the range of δ 7.2 to 7.8 ppm .
Hydroxyl Proton (δ ~2-3 ppm)
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. In a dilute solution in CDCl₃, it is expected to appear as a broad singlet. A D₂O exchange experiment would confirm this assignment, as the signal would disappear upon addition of a drop of D₂O.[1] The predicted chemical shift is in the range of δ 2.0 to 3.0 ppm .
tert-Butyl Protons (δ ~1.1 ppm)
The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet. Due to the free rotation around the C3-C4 bond, all nine methyl protons experience the same average magnetic environment. This signal is expected to be found in the upfield region of the spectrum, at approximately δ 1.1 ppm .
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol will show distinct signals for each unique carbon atom.
Aromatic and Alkynyl Carbons (δ 85-145 ppm)
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Alkynyl Carbons (C1 and C2): The sp-hybridized carbons of the alkyne typically resonate in the range of δ 65-90 ppm.
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C1: This carbon is attached to a phenyl group and is expected to be around δ 88-92 ppm .
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C2: This carbon is adjacent to the carbinol carbon and is predicted to be in the range of δ 85-89 ppm .
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Aromatic Carbons: The twelve carbons of the two phenyl rings will produce a series of signals in the downfield region.
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Ipso-carbons: The carbons directly attached to the main scaffold will have distinct chemical shifts. The ipso-carbon of the C1-phenyl group is predicted around δ 122-124 ppm , while the ipso-carbon of the C3-phenyl group will be further downfield, around δ 142-145 ppm , due to the attachment to the quaternary carbinol carbon.
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Ortho-, Meta-, and Para-carbons: These carbons will appear in the typical aromatic region of δ 127-132 ppm . Due to the different electronic environments, it is expected that eight distinct signals will be observed for these carbons.
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Aliphatic Carbons (δ 25-80 ppm)
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Carbinol Carbon (C3): This quaternary carbon is attached to an oxygen atom and two phenyl groups, causing it to be significantly deshielded. Its chemical shift is predicted to be in the range of δ 75-80 ppm .
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Quaternary Carbon of the tert-butyl group (C4): This carbon is expected to resonate around δ 38-42 ppm .
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Methyl Carbons of the tert-butyl group (C5', C5''): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region, predicted to be around δ 25-28 ppm .
Data Summary Table
The predicted ¹H and ¹³C NMR chemical shifts for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol are summarized in the table below. These values are estimates and may vary depending on the experimental conditions.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| C1-Ph | 7.2 - 7.8 | m | 5H | 122-124 (ipso), 127-132 (o, m, p) |
| C3-Ph | 7.2 - 7.8 | m | 5H | 142-145 (ipso), 127-132 (o, m, p) |
| OH | 2.0 - 3.0 | br s | 1H | - |
| C(CH₃ )₃ | ~1.1 | s | 9H | 25-28 |
| C -OH | - | - | - | 75-80 |
| C (CH₃)₃ | - | - | - | 38-42 |
| C ≡C-Ph | - | - | - | 88-92 |
| C≡C -C(OH) | - | - | - | 85-89 |
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
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Dissolve the Sample: Accurately weigh approximately 5-10 mg of purified 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
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Add Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
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Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Cap and Label: Securely cap the NMR tube and label it appropriately.
NMR Data Acquisition
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Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
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Use a standard pulse sequence (e.g., zg30).
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Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
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Acquire the free induction decay (FID).
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¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
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Use a proton-decoupled pulse sequence (e.g., zgpg30).
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Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
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Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the FIDs to obtain the NMR spectra.
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Phase the spectra and perform baseline correction.
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Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
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Integrate the signals in the ¹H NMR spectrum.
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Logical Relationships in Spectral Interpretation
The process of assigning the predicted NMR signals follows a logical workflow that integrates structural information with spectroscopic principles.
Figure 2. Workflow for the prediction and assignment of NMR spectra.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4,4-Dimethyl-1,3-diphenyl-1-pentyn-3-ol. By analyzing the electronic and steric effects of the constituent functional groups, a comprehensive set of predicted chemical shifts has been established. This information serves as a crucial reference for any researcher involved in the synthesis or study of this molecule, enabling them to verify its structure and purity. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data. While the presented spectral data is theoretical, it is grounded in the fundamental principles of NMR spectroscopy and provides a robust framework for the structural elucidation of this and related compounds.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
